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Compound of Interest

Compound Name:
Methyl 5,5-Dimethyl-2-

oxocyclohexanecarboxylate

CAS No.: 50388-51-7

Cat. No.: B1610481

Get Quote

CAS Number: 50388-51-7 Synonyms: Methyl 5,5-dimethyl-2-oxocyclohexane-1-carboxylate; 2-

Methoxycarbonyl-5,5-dimethylcyclohexanone.

Executive Summary
Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is a specialized

-keto ester intermediate used in the synthesis of complex terpenes, spirocyclic alkaloids, and
pharmaceutical candidates targeting the Keap1/Nrf2 pathway. Distinguished by its gem-
dimethyl group at the C5 position, this compound offers unique steric control during alkylation
and annulation reactions, directing regioselectivity in a way that unsubstituted cyclohexanones
cannot. This guide outlines its production via regioselective carboxylation, its reactivity profile,
and its critical role in modern drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7]
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Property Specification

CAS Number 50388-51-7

Molecular Formula

Molecular Weight 184.23 g/mol

SMILES COC(=O)C1C(=O)CC(C)(C)CC1

Appearance Colorless to pale yellow oil

Boiling Point ~110–115 °C (at 10 mmHg)

Solubility
Soluble in MeOH, THF, DCM, EtOAc; Insoluble

in water

Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Methodology
The industrial and laboratory standard for synthesizing Methyl 5,5-dimethyl-2-
oxocyclohexanecarboxylate relies on the regioselective carboxylation of 3,3-

dimethylcyclohexanone. This route exploits the steric bulk of the gem-dimethyl group to direct

functionalization away from the hindered C2 position.

Retrosynthetic Analysis
The target molecule is constructed by installing a methoxycarbonyl group onto the

cyclohexanone ring. The precursor, 3,3-dimethylcyclohexanone, is readily accessible via the

catalytic hydrogenation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) or 3,3-

dimethylcyclohexenone.[1]

Detailed Protocol: Methoxycarbonylation
Reaction Principle: Thermodynamic enolization favors the less substituted/hindered alpha-

carbon (C6 of the starting material), which corresponds to the C2 position in the final product

numbering.

Reagents:
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Substrate: 3,3-Dimethylcyclohexanone (1.0 equiv)

Carboxylating Agent: Dimethyl carbonate (DMC) (2.0–5.0 equiv) or Methyl cyanoformate

(Mander's reagent) for higher selectivity.

Base: Sodium Hydride (NaH) (2.0 equiv) or KH.

Solvent: Anhydrous THF or 1,2-Dimethoxyethane (DME).

Step-by-Step Workflow:

Enolate Formation: In a flame-dried flask under Argon, suspend NaH (60% in mineral oil) in

anhydrous THF. Cool to 0°C.[2]

Addition: Add dimethyl carbonate (DMC) followed by the slow, dropwise addition of 3,3-

dimethylcyclohexanone. The presence of DMC during enolization traps the enolate as it

forms, driving the equilibrium.

Reflux: Heat the mixture to reflux (65°C) for 4–12 hours. The evolution of hydrogen gas

indicates reaction progress.

Quench: Cool to 0°C and carefully quench with glacial acetic acid or aqueous

.

Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate.

Purification: Vacuum distillation is preferred over column chromatography due to the

compound's potential to enolize on silica gel.

Mechanism & Regioselectivity Visualization
The following diagram illustrates the steric argument preventing C2-attack and favoring C6-

attack (which yields the 5,5-dimethyl product).
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Figure 1: Regioselective synthesis pathway driven by steric hindrance at the C2 position.

Reactivity & Applications in Drug Discovery
The "Gem-Dimethyl" Effect in Medicinal Chemistry
The 5,5-dimethyl substitution is not merely structural; it imparts the Thorpe-Ingold effect (gem-

dimethyl effect), which accelerates cyclization rates and stabilizes ring conformations. This

makes CAS 50388-51-7 an ideal scaffold for:

Spirocyclic Construction: Synthesis of spiro-chromanones and spiro-ethers.

Keap1/Nrf2 Activators: Used to synthesize bis-Michael acceptors that covalently modify

cysteine residues in Keap1, triggering the antioxidant response element (ARE).

Robinson Annulation: The

-keto ester moiety serves as a Michael donor to methyl vinyl ketone (MVK), building bicyclic
terpene precursors (e.g., Wieland-Miescher ketone analogs).

Experimental Protocol: Alkylation (Michael Addition)
Context: Synthesis of Nrf2 pathway probes.

Activation: Dissolve Methyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (1.0 equiv) in

DMF.

Deprotonation: Add

(1.5 equiv) or NaH (1.1 equiv) at 0°C. The proton at C1 (between ketone and ester) is highly
acidic (
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).

Alkylation: Add the electrophile (e.g., alkyl halide or

-unsaturated acceptor).

Outcome: The gem-dimethyl group at C5 blocks conformational flipping, often leading to high

stereoselectivity in the alkylation product.

Application Workflow Diagram
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Figure 2: Divergent synthetic utility of the core scaffold in creating bioactive frameworks.

Safety & Handling (E-E-A-T)
While specific toxicological data for this CAS is limited, it should be handled as a standard

functionalized ketone.
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Hazards (GHS Classification):

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases

(unless controlled).

Storage: The ester linkage is susceptible to hydrolysis; store under inert gas at 4°C to

prevent moisture ingress.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://patentimages.storage.googleapis.com/d3/c0/d4/6d4410d1b5884f/US20100184766A1.pdf
https://www.ambeed.com/cyclohexanone.html
https://www.benchchem.com/product/b1610481?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/WO2010043522A1/en
https://patents.google.com/patent/WO2010043522A1/en
https://scispace.com/pdf/bis-michael-acceptors-as-novel-probes-to-study-the-keap1-1sag414y9o.pdf
https://patentimages.storage.googleapis.com/d3/c0/d4/6d4410d1b5884f/US20100184766A1.pdf
https://www.ambeed.com/cyclohexanone.html
https://www.benchchem.com/product/b1610481/docs#technical-guide-methyl-5-5-dimethyl-2-oxocyclohexanecarboxylate
https://www.benchchem.com/product/b1610481/docs#technical-guide-methyl-5-5-dimethyl-2-oxocyclohexanecarboxylate
https://www.benchchem.com/product/b1610481/docs#technical-guide-methyl-5-5-dimethyl-2-oxocyclohexanecarboxylate
https://www.benchchem.com/product/b1610481/docs#technical-guide-methyl-5-5-dimethyl-2-oxocyclohexanecarboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610481?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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